(E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 3,4,6-trimethylbenzo[d]thiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its derivatives have shown promising activity against various cancer cell lines and microbial strains.
Biological Studies: It is used as a probe to study enzyme inhibition and receptor binding in biological systems. The compound’s ability to interact with specific molecular targets makes it valuable in drug discovery and development.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide, given its ability to interfere with biological pathways in pests and weeds.
Mechanism of Action
The mechanism of action of (E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the dichloro and trimethyl substitutions. It is widely used in medicinal chemistry and materials science.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position, known for its antimicrobial and anticancer properties.
6-Chlorobenzothiazole: A chlorinated derivative with applications in agrochemicals and pharmaceuticals.
Uniqueness
(E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These modifications enhance its biological activity and selectivity compared to other benzothiazole derivatives. The presence of the dichloro and trimethyl groups can influence the compound’s solubility, stability, and ability to interact with molecular targets, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
2,4-dichloro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-9-6-10(2)15-14(7-9)23-17(21(15)3)20-16(22)12-5-4-11(18)8-13(12)19/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMSIGVQISAGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=C(C=C(C=C3)Cl)Cl)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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